3'-Chloro-3'-deoxyuridine 3'-Chloro-3'-deoxyuridine
Brand Name: Vulcanchem
CAS No.: 18810-36-1
VCID: VC21073438
InChI: InChI=1S/C9H11ClN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
SMILES: C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)Cl)O
Molecular Formula: C9H11ClN2O5
Molecular Weight: 262.65 g/mol

3'-Chloro-3'-deoxyuridine

CAS No.: 18810-36-1

Cat. No.: VC21073438

Molecular Formula: C9H11ClN2O5

Molecular Weight: 262.65 g/mol

* For research use only. Not for human or veterinary use.

3'-Chloro-3'-deoxyuridine - 18810-36-1

Specification

CAS No. 18810-36-1
Molecular Formula C9H11ClN2O5
Molecular Weight 262.65 g/mol
IUPAC Name 1-[(2R,3S,4S,5R)-4-chloro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H11ClN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
Standard InChI Key UCSUZFLOJSMXTE-XVFCMESISA-N
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)Cl)O
SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)Cl)O
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)Cl)O

Introduction

3'-Chloro-3'-deoxyuridine is a synthetic nucleoside analog, specifically a derivative of uridine. It is characterized by the substitution of a chlorine atom at the 3' position of the sugar moiety, which alters its biochemical properties and potential applications in medicinal chemistry.

Biological Significance

3'-Chloro-3'-deoxyuridine has garnered attention for its potential use in cancer therapy due to its ability to inhibit DNA synthesis. This action is crucial in targeting rapidly dividing cancer cells. The compound's mechanism involves incorporation into DNA, leading to chain termination and subsequent apoptosis of malignant cells.

Mechanism of Action

The incorporation of 3'-Chloro-3'-deoxyuridine into DNA can disrupt normal replication processes. This disruption can lead to:

  • Inhibition of DNA synthesis

  • Induction of apoptosis

  • Increased sensitivity of cancer cells to other chemotherapeutic agents

Research Findings

Recent studies have explored the cytotoxic effects and genotoxicity of various nucleoside analogs, including 3'-Chloro-3'-deoxyuridine. These studies highlight its potential as a therapeutic agent in oncology.

Table 2: Comparative Cytotoxicity Data

Nucleoside AnalogIC50 (μM)Mechanism
3'-Chloro-3'-deoxyuridineNot specifiedDNA synthesis inhibition
Bromodeoxyuridine (BrdU)VariesDNA synthesis inhibition
Ethynyldeoxyuridine (EdU)VariesDNA synthesis inhibition

Applications in Drug Development

The unique structural properties of 3'-Chloro-3'-deoxyuridine make it a candidate for further development in drug discovery, particularly for:

  • Antiviral therapies

  • Cancer treatment protocols

  • Research into nucleic acid-based drugs

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